molecular formula C12H18O2 B1209995 2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate CAS No. 54324-99-1

2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate

Cat. No. B1209995
CAS RN: 54324-99-1
M. Wt: 194.27 g/mol
InChI Key: UASZOTVHPVEMQR-UHFFFAOYSA-N
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Description

2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate is a natural product found in Tanacetum parthenium, Glebionis coronaria, and other organisms with data available.

Scientific Research Applications

Chemical Synthesis and Modifications

  • Synthesis and Structural Modifications : A study by Kilbas, Azizoglu, and Balcı (2006) detailed the synthesis of various isomers related to 2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate, exploring the incorporation of an allene unit into α-Pinene through β-elimination (Kilbas, Azizoglu, & Balcı, 2006).

  • Interaction with Biological Systems : Nikitina et al. (2020) studied the influence of similar compounds on hemostasis and their interaction with lipid membranes. This research highlights the potential of such compounds in drug development for diseases related to the hemostasis system (Nikitina et al., 2020).

  • Bicyclic Compound Synthesis : Marotta et al. (1994) reported on the synthesis of various methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones, which are structurally related to the compound . This synthesis plays a crucial role in developing sesquiterpenes (Marotta, Pagani, Righi, & Rosini, 1994).

  • Natural Source Identification : Asfaw et al. (1999) identified enantiomerically pure 2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one in the essential oil of Laggera tomentosa, an Ethiopian plant. This discovery underscores the potential of natural sources for such compounds (Asfaw, Storesund, Skattebol, & Aasen, 1999).

  • Stereochemical Aspects in Synthesis : Makaev et al. (2006) developed a stereoselective synthesis method for derivatives of a similar compound, highlighting the importance of stereochemistry in the synthesis of such molecules (Makaev et al., 2006).

  • Cationic Studies and Rearrangements : Coxon et al. (1978, 1979) conducted studies on the cations derived from methyl-substituted bicyclo[2,2,1]hept-2-yl and related structures, offering insights into the behavior of such cations and their rearrangements (Coxon, Steel, Coddington, Rae, & Jones, 1978); (Coxon & Steel, 1979).

  • Molecular Rearrangement in Alkylation Reactions : Chukicheva, Spirikhin, and Kuchin (2008) explored the tandem molecular rearrangement in the alkylation of phenol with camphene, which is structurally similar, showcasing the complexity of such reactions (Chukicheva, Spirikhin, & Kuchin, 2008).

  • Pharmacological Potential Exploration : Aboul-Enein et al. (2006) synthesized derivatives of 1,7,7-trimethylbicyclo[2.2.1]heptane, demonstrating significant pharmacological potential such as anticonvulsant and anti-inflammatory properties (Aboul-Enein, El-Azzouny, Maklad, Sokeirik, & Safwat, 2006).

properties

CAS RN

54324-99-1

Product Name

2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(2,7,7-trimethyl-6-bicyclo[3.1.1]hept-2-enyl) acetate

InChI

InChI=1S/C12H18O2/c1-7-5-6-9-11(14-8(2)13)10(7)12(9,3)4/h5,9-11H,6H2,1-4H3

InChI Key

UASZOTVHPVEMQR-UHFFFAOYSA-N

SMILES

CC1=CCC2C(C1C2(C)C)OC(=O)C

Canonical SMILES

CC1=CCC2C(C1C2(C)C)OC(=O)C

synonyms

chrysanthenyl acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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